
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative with the molecular formula C7H5Cl2F3N2 and a molecular weight of 245.03 g/mol . This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a phenyl ring, along with a hydrazine functional group. It is a colorless solid with a melting point of 58-60°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine can be synthesized through the reaction of 3,4,5-trichloro-4-trifluoromethylbenzene with hydrazine hydrate in the presence of pyridine. The reaction is typically carried out at a temperature of 115-120°C for 48 hours under reflux conditions . After the reaction, the mixture is cooled, and the product is extracted using dichloromethane. The organic layer is dried over magnesium sulfate, and the solvent is removed under reduced pressure to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine undergoes various chemical reactions, including:
Substitution Reactions: The hydrazine group can participate in nucleophilic substitution reactions.
Condensation Reactions: It reacts with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Ethyl Acetoacetate: Reacts with this compound to form 1-(2,6-dichloro-4-(trifluoromethyl
Biological Activity
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative notable for its diverse biological activities. The presence of the trifluoromethyl group enhances its chemical reactivity and biological interactions, making it a subject of interest in both agrochemical and pharmaceutical research.
This compound is characterized by:
- Chemical Formula : CHClFN\
- Molecular Weight : 253.06 g/mol
- Structure : The structure includes two chlorine atoms and one trifluoromethyl group attached to a phenyl ring, contributing to its unique properties.
1. Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit significant antimicrobial properties. In studies, derivatives of this compound demonstrated effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .
2. Insecticidal Activity
The compound has shown promising results in insecticidal assays. For instance, it has been evaluated against the larvae of Tuta absoluta, where it exhibited substantial toxicity comparable to established insecticides like fipronil. The lethal concentration (LC50) values indicated strong efficacy in controlling pest populations .
3. Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results suggest that it may induce apoptosis in certain cancer cells, with IC50 values indicating significant growth inhibition. These findings position it as a candidate for further investigation in cancer therapy .
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes, which can lead to its antimicrobial and cytotoxic effects.
- Reactivity with Cellular Components : The trifluoromethyl group may enhance interactions with cellular membranes or proteins, altering their functions and leading to cell death or growth inhibition.
Case Study 1: Insecticidal Efficacy
A study conducted on the efficacy of various aryl pyrazole derivatives against Tuta absoluta larvae revealed that this compound had an EC50 value significantly lower than many traditional insecticides, indicating its potential as a novel pest control agent .
Case Study 2: Anticancer Properties
In a comparative analysis of hydrazine derivatives against breast cancer cell lines, this compound was among the most potent compounds tested, demonstrating an IC50 value lower than that of doxorubicin in certain assays. This suggests that its mechanism may involve targeting pathways critical for cancer cell survival .
Data Summary
Property | Value |
---|---|
Chemical Formula | CHClFN |
Molecular Weight | 253.06 g/mol |
Antimicrobial Activity | Effective against multiple strains |
Insecticidal Activity | LC50 comparable to fipronil |
Cytotoxicity (IC50) | Lower than doxorubicin |
Q & A
Basic Research Questions
Q. How can the synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent choice (e.g., ethanol for solubility), and stoichiometric ratios of precursors. For example, hydrazine hydrate is often used in condensation reactions with aldehydes/ketones, but impurities like ammonium chloride may require purification via recrystallization or column chromatography . Monitoring via TLC or HPLC ensures intermediate stability.
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Use IR spectroscopy to confirm hydrazine N–H stretches (~3200 cm⁻¹) and C–Cl/F vibrations. Mass spectrometry (ESI-MS) verifies molecular weight (245.03 g/mol), while NMR (¹H/¹³C) identifies substituent positions on the aromatic ring. X-ray crystallography resolves crystal packing, critical for structural validation .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies using HPLC to track degradation products (e.g., hydrazones or trifluoromethyl derivatives) under varying pH and humidity .
Advanced Research Questions
Q. What strategies mitigate byproduct formation during the synthesis of pyrazole derivatives from this compound?
- Methodological Answer : Byproducts like 3,5-dimethylpyrazoles arise from competing cyclization pathways. Optimize acid catalysis (e.g., HCl vs. H₂SO₄) and reaction time to favor regioselective indole/pyrazole formation. Computational modeling (DFT) predicts transition states to guide solvent selection (e.g., THF for steric control) .
Q. How can computational methods predict the pharmacological activity of derivatives containing this hydrazine moiety?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like COX-2 or bacterial enzymes. QSAR models correlate substituent effects (e.g., electron-withdrawing Cl/CF₃ groups) with anti-inflammatory or antimicrobial activity. MD simulations evaluate stability in biological membranes .
Q. What role does this compound play in Fischer indole synthesis, and how can side reactions be suppressed?
- Methodological Answer : The hydrazine reacts with aldehydes/ketones to form hydrazones, which undergo [3,3]-sigmatropic rearrangement under acid catalysis. Side products (e.g., 3,5-dimethylpyrazoles) are minimized by controlling protonation states (pH 3–5) and avoiding excess hydrazine. Use substituents like CF₃ to stabilize intermediates and reduce competing pathways .
Q. How do steric and electronic effects of the 2,6-dichloro-4-trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky CF₃ group hinders Pd-catalyzed couplings (e.g., Suzuki), requiring ligands like XPhos for enhanced steric tolerance. Electron-withdrawing Cl/CF₃ groups activate the aryl ring toward nucleophilic substitution but deactivate electrophilic attacks. Kinetic studies (UV-Vis monitoring) quantify rate differences .
Q. Data Contradiction Analysis
Q. Conflicting reports exist on the regioselectivity of indole formation using this hydrazine. How can these discrepancies be resolved?
- Methodological Answer : Divergent regioselectivity (2- vs. 3-substituted indoles) arises from solvent polarity and acid strength. For example, HCl in ethanol favors 2-substitution via protonation at N1, while acetic acid promotes 3-substitution through alternative protonation sites. Validate via isotopic labeling (¹⁵N NMR) .
Q. Why do some studies report high antimicrobial activity for derivatives, while others observe negligible effects?
- Methodological Answer : Bioactivity depends on substituent orientation and lipophilicity. Derivatives with para-substituted electron-withdrawing groups show enhanced membrane penetration (logP >3), while ortho-substituted analogs face steric hindrance. Use standardized MIC assays (e.g., against S. aureus and E. coli) under consistent inoculum sizes .
Q. Methodological Tables
Properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWOHMZNWQLFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350838 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86398-94-9 | |
Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86398-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.